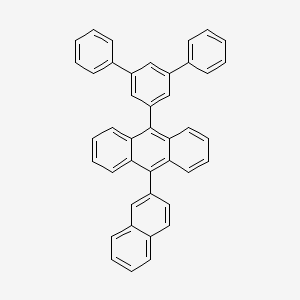
9-(3,5-Diphenylphenyl)-10-naphthalen-2-ylanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(3,5-Diphenylphenyl)-10-naphthalen-2-ylanthracene is a novel organic compound that has garnered significant interest due to its unique structural properties and potential applications in various fields. This compound is part of the anthracene derivatives family, known for their photophysical and electrochemical properties. It is particularly noted for its high fluorescence yield, good thermal stability, and high glass transition temperature, making it a promising candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Métodos De Preparación
The synthesis of 9-(3,5-Diphenylphenyl)-10-naphthalen-2-ylanthracene typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and is known for its mild reaction conditions and high functional group tolerance . The general procedure involves the reaction of 9-bromo-10-naphthalen-2-ylanthracene with 3,5-diphenylphenylboronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures .
Análisis De Reacciones Químicas
9-(3,5-Diphenylphenyl)-10-naphthalen-2-ylanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced anthracene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can be performed on the aromatic rings of the compound.
Aplicaciones Científicas De Investigación
9-(3,5-Diphenylphenyl)-10-naphthalen-2-ylanthracene has several scientific research applications:
Biology: The compound’s photophysical properties make it useful in fluorescence microscopy and other imaging techniques.
Medicine: Research is ongoing to explore its potential use in photodynamic therapy for cancer treatment.
Mecanismo De Acción
The mechanism of action of 9-(3,5-Diphenylphenyl)-10-naphthalen-2-ylanthracene primarily involves its interaction with light. When exposed to light, the compound absorbs photons and transitions to an excited state. This excited state can then release energy in the form of fluorescence, making it useful in light-emitting applications. The molecular targets and pathways involved include the π-π* transitions within the anthracene core and the diphenylphenyl substituents, which enhance the compound’s photophysical properties .
Comparación Con Compuestos Similares
9-(3,5-Diphenylphenyl)-10-naphthalen-2-ylanthracene can be compared with other anthracene derivatives such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield but has issues with crystallization in thin films.
2-Methyl-9,10-di(2′-naphthyl)anthracene (MADN): Exhibits high quantum yield and is used in OLEDs but has lower thermal stability compared to this compound.
9,10-Bis(3′,5′-diphenylphenyl)anthracene (MAM): Similar in structure but with different substituents, leading to variations in photophysical properties.
The uniqueness of this compound lies in its combination of high fluorescence yield, good thermal stability, and high glass transition temperature, making it a superior candidate for optoelectronic applications .
Propiedades
Número CAS |
667940-32-1 |
|---|---|
Fórmula molecular |
C42H28 |
Peso molecular |
532.7 g/mol |
Nombre IUPAC |
9-(3,5-diphenylphenyl)-10-naphthalen-2-ylanthracene |
InChI |
InChI=1S/C42H28/c1-3-13-29(14-4-1)34-26-35(30-15-5-2-6-16-30)28-36(27-34)42-39-21-11-9-19-37(39)41(38-20-10-12-22-40(38)42)33-24-23-31-17-7-8-18-32(31)25-33/h1-28H |
Clave InChI |
CRSUDLBICHVDAM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC7=CC=CC=C7C=C6)C8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



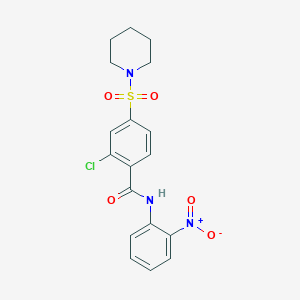
![4-[(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-propylquinolin-1-ium](/img/structure/B12529631.png)
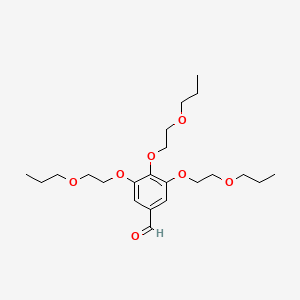
![2H-Benzimidazol-2-one,1-ethyl-3-[(1S,2R)-1-(3-fluorophenyl)-2-hydroxy-3-(methylamino)propyl]-1,3-dihydro-](/img/structure/B12529637.png)
![Pyrazolo[1,5-a]pyrimidine-3-carboxamide,(5S)-N-[1-ethyl-1-(4-methylphenyl)propyl]-4,5,6,7-tetrahydro-7,7-dimethyl-5-phenyl-hydrochloride](/img/structure/B12529645.png)

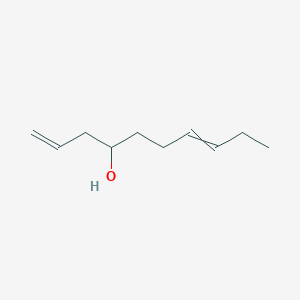
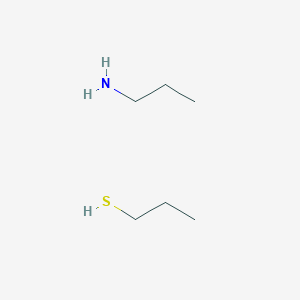
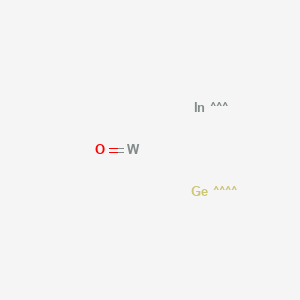

![([1,2'-Binaphthalen]-1'-yl)(naphthalen-1-yl)methanone](/img/structure/B12529674.png)
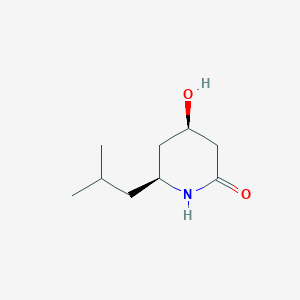
![1-[4-(4-Methylphenyl)phenyl]-3-nitrobenzene](/img/structure/B12529709.png)
